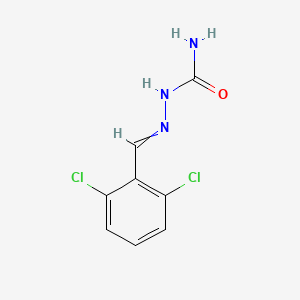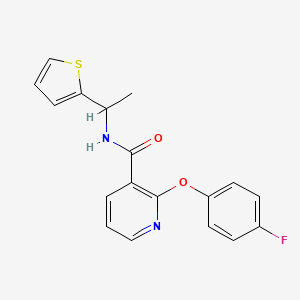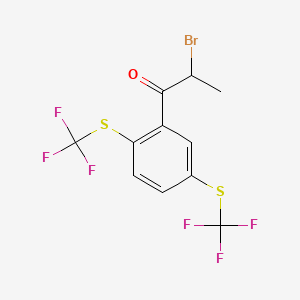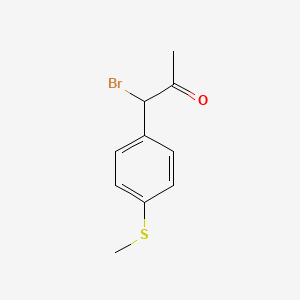
1-(3-Bromopropyl)-2-chloro-6-ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2-chloro-6-ethylbenzene is an organic compound characterized by the presence of bromine, chlorine, and ethyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-chloro-6-ethylbenzene typically involves the alkylation of 2-chloro-6-ethylbenzene with 1,3-dibromopropane. The reaction is usually carried out in the presence of a strong base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-2-chloro-6-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated hydrocarbons.
科学研究应用
1-(3-Bromopropyl)-2-chloro-6-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in modifying biomolecules for research purposes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-6-ethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
相似化合物的比较
1-Bromo-3-chloropropane: Similar in structure but lacks the ethyl group on the benzene ring.
1-Bromo-3-phenylpropane: Contains a phenyl group instead of a benzene ring with substituents.
2-Chloro-6-ethylphenol: Similar benzene ring substitution but with a hydroxyl group instead of a bromopropyl group.
属性
分子式 |
C11H14BrCl |
|---|---|
分子量 |
261.58 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-1-chloro-3-ethylbenzene |
InChI |
InChI=1S/C11H14BrCl/c1-2-9-5-3-7-11(13)10(9)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |
InChI 键 |
NUAOCQGQAWRQNQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)Cl)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde](/img/structure/B14054814.png)



